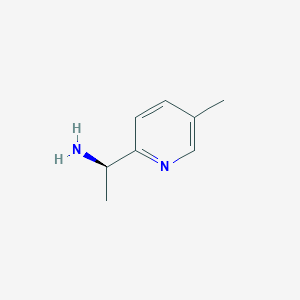

(R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(1R)-1-(5-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |

InChI Key |

XXAOROMGOIPMQJ-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CN=C(C=C1)[C@@H](C)N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)N |

Origin of Product |

United States |

Coordination Chemistry of R 1 5 Methylpyridin 2 Yl Ethan 1 Amine

Ligand Design Principles Incorporating the (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine Scaffold

No literature was found that discusses the specific design principles or applications of this particular ligand scaffold in the development of new coordination complexes.

Synthesis and Characterization of Metal Complexes Bearing this compound

There are no published reports detailing the synthesis or structural characterization of transition metal, main group metal, or lanthanide and actinide complexes with this compound.

Transition Metal Complexes (e.g., Cu, Pd, Ir, Ru, Rh, Ni, Zn)

No information is available.

Main Group Metal Complexes

No information is available.

Lanthanide and Actinide Complexes

No information is available.

Spectroscopic and Structural Elucidation of Metal-Ligand Interactions in this compound Complexes

The absence of synthesized complexes means there is no spectroscopic data, including NMR, to analyze the metal-ligand interactions for this compound.

NMR Spectroscopy (Solution and Solid-State)

No NMR studies on metal complexes of this compound have been reported.

X-ray Crystallography of Metal-Ligand Adducts

No crystallographic data for metal complexes of this compound has been deposited in crystallographic databases or published in scientific journals. Therefore, no data tables on bond lengths, bond angles, coordination geometries, or crystal packing can be presented.

Circular Dichroism and Optical Rotatory Dispersion Studies

There are no published studies on the circular dichroism (CD) or optical rotatory dispersion (ORD) of metal complexes involving this compound. As a result, no information on their chiroptical properties, such as Cotton effects or specific rotations, is available.

Stability and Reactivity Profiles of this compound Metal Complexes

No research has been found detailing the stability constants, formation constants, or reactivity profiles of metal complexes formed with this compound. This includes a lack of information on their kinetic lability, thermodynamic stability, and patterns of chemical reactivity.

Applications of R 1 5 Methylpyridin 2 Yl Ethan 1 Amine in Asymmetric Catalysis

Organocatalytic Applications of (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. Chiral primary amines can function as organocatalysts, often through the formation of chiral iminium or enamine intermediates. While the field of organocatalysis is extensive, there is a lack of specific studies investigating the use of this compound as a primary organocatalyst for any class of asymmetric transformation.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of this compound in the outlined areas of asymmetric catalysis. The potential of this compound as a chiral ligand or organocatalyst remains an unexplored area of research.

Immobilization Strategies for this compound-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for enhancing their practical utility, facilitating catalyst-product separation, and enabling catalyst recycling. For catalysts derived from this compound, several immobilization techniques could be envisioned, drawing parallels from strategies employed for other chiral amines and pyridine-based ligands.

Potential immobilization strategies include:

Covalent Attachment to Organic Polymers: The amine or pyridine (B92270) functionality could be chemically bonded to polymers such as polystyrene, polyacrylates, or dendrimers. Functionalization of the support with reactive groups that can form a stable covalent bond with the ligand is a common approach.

Immobilization on Inorganic Supports: Inorganic materials like silica (B1680970), alumina, and zeolites offer high surface area and thermal stability. The ligand could be anchored to the surface through silanization or other surface modification techniques.

Ion Exchange: The basic nature of the amine and pyridine groups allows for immobilization onto acidic ion-exchange resins.

Coordination to Metal-Organic Frameworks (MOFs): The pyridine nitrogen could coordinate to metal nodes within a MOF structure, or the ligand could be incorporated as a building block of the MOF itself.

The choice of immobilization strategy would depend on the specific reaction conditions and the nature of the catalytic species. The impact of immobilization on the catalyst's activity and enantioselectivity would require careful experimental evaluation.

Mechanistic Investigations of this compound-Catalyzed Reactions

A thorough understanding of reaction mechanisms is fundamental to the rational design and optimization of catalysts. For reactions potentially catalyzed by this compound, mechanistic investigations would be crucial.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides insights into the energetic barriers and the geometry of the key intermediates that determine the stereochemical outcome of a reaction. In a hypothetical asymmetric reaction catalyzed by a metal complex of this compound, the analysis would focus on the transition state where the new chiral center is formed.

Key factors to be considered in a transition state analysis would include:

Coordination Geometry: The coordination of the bidentate N,N-ligand to a metal center would create a chiral environment. The geometry of this complex and the substrate's approach would be critical.

Steric Interactions: The methyl group on the pyridine ring and the methyl group on the chiral carbon of the ligand would create specific steric hindrances, directing the substrate to a preferred orientation in the transition state.

Electronic Effects: The electronic properties of the pyridine ring can influence the reactivity of the metal center and the substrate.

Computational methods such as Density Functional Theory (DFT) are powerful tools for modeling these transition states and predicting the enantiomeric excess of the product.

Chiral Induction Pathways

The process by which the chirality of the catalyst is transferred to the product is known as chiral induction. For this compound, the chiral induction pathway would be dictated by the specific role it plays in the reaction—either as an organocatalyst or as a ligand for a metal catalyst.

If acting as a ligand, the chiral environment created around the metal center is paramount. The rigid conformation of the chelate ring formed upon coordination would position the substituents in a way that differentiates between the two prochiral faces of the substrate. This differentiation leads to the preferential formation of one enantiomer over the other.

In a potential organocatalytic scenario, for instance in an iminium ion-catalyzed reaction, the chiral amine would form a chiral iminium ion with the substrate. The steric bulk of the ligand would then shield one face of the iminium ion, directing the nucleophilic attack to the less hindered face, thus inducing chirality.

Further experimental and computational studies are necessary to elucidate the specific immobilization strategies and detailed mechanistic pathways for catalysis involving this compound. Such research would be invaluable in unlocking the full potential of this and related chiral pyridinyl amines in the field of asymmetric synthesis.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline for this particular compound. The absence of published research prevents a thorough discussion of the following topics:

Advanced Reaction Pathways and Mechanistic Studies Involving R 1 5 Methylpyridin 2 Yl Ethan 1 Amine

Stereoselective Transformations Utilizing (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine as a Reagent or Auxiliary

Further investigation into proprietary research databases or unpublished materials would be necessary to uncover information on this specific chemical compound.

Theoretical and Computational Chemistry Studies of R 1 5 Methylpyridin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of a molecule and understanding its electronic properties. For (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine, the rotation around the single bonds, particularly the C-C bond connecting the ethylamine (B1201723) side chain to the pyridine (B92270) ring and the C-N bond of the amine group, would be of primary interest.

Molecular Conformations: Potential energy surface (PES) scans are typically performed by systematically rotating specific dihedral angles to identify low-energy conformers. For a molecule like this compound, several stable conformers would be expected, differing in the orientation of the amino group relative to the pyridine ring. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Electronic Structure: Once the lowest energy conformers are identified, their electronic structures can be analyzed in detail. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an important indicator of chemical stability and reactivity. For pyridine-containing ligands, the HOMO is often localized on the pyridine ring and the nitrogen lone pair, while the LUMO is typically a π* orbital of the aromatic system.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study on a related compound, (R)-1-(pyridin-2-yl)ethanamine, calculated at the B3LYP/6-31G(d) level of theory.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| I | 60° | 0.00 | -5.8 | -0.2 | 5.6 |

| II | 180° | 1.25 | -5.9 | -0.1 | 5.8 |

| III | -60° | 0.05 | -5.8 | -0.2 | 5.6 |

This table is illustrative and based on general principles of computational chemistry for similar molecules.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. Global and local reactivity descriptors derived from DFT calculations can provide insights into how this compound would behave in chemical reactions.

Global Reactivity Descriptors: These descriptors, including chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the HOMO and LUMO energies. They provide a general overview of the molecule's reactivity. A lower hardness and higher electrophilicity generally indicate higher reactivity.

Local Reactivity and Selectivity: To understand which atoms in the molecule are most likely to participate in a reaction, local reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP) are employed. The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to be the most nucleophilic sites.

A hypothetical table of global reactivity descriptors for (R)-1-(pyridin-2-yl)ethanamine is presented below.

| Descriptor | Value |

| Chemical Potential (μ) | -3.0 eV |

| Hardness (η) | 2.8 eV |

| Electrophilicity (ω) | 1.6 eV |

This table is illustrative and based on general principles of DFT calculations for similar molecules.

Computational Modeling of Ligand-Metal Interactions and Catalytic Cycles

This compound is a chiral bidentate ligand, capable of coordinating to a metal center through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Computational modeling is essential for understanding the structure and stability of the resulting metal complexes and for elucidating the mechanisms of catalytic reactions in which they might be involved.

Ligand-Metal Interactions: DFT calculations can be used to optimize the geometry of metal complexes of this compound. Important parameters that would be determined include bond lengths and angles between the ligand and the metal, as well as the coordination energy, which indicates the strength of the ligand-metal interaction. The chiral nature of the ligand would impose a specific stereochemistry on the metal complex, which is crucial for its application in asymmetric catalysis.

Catalytic Cycles: For a given catalytic reaction, computational chemistry can be used to map out the entire catalytic cycle. This involves identifying and calculating the energies of all intermediates and transition states. The activation energies for each step can be determined, allowing for the identification of the rate-determining step of the reaction. This information is vital for understanding the efficiency and selectivity of the catalyst and for designing improved catalysts.

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the dynamics of this compound in different environments.

Behavior in Solution: In solution, the conformation and dynamics of the molecule are influenced by its interactions with solvent molecules. MD simulations can be used to study the solvation of this compound, including the formation of hydrogen bonds between the amine group and protic solvents. The simulations can also reveal the conformational landscape of the molecule in solution, which may differ from the gas phase due to solvent effects.

Solid-State Properties: For the solid state, MD simulations can be used to model the crystal packing of the molecule. This can help in understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal structure. Simulating the solid state can also provide information on the material's mechanical and thermal properties.

Analytical and Spectroscopic Methodologies for Research on R 1 5 Methylpyridin 2 Yl Ethan 1 Amine and Its Derivatives

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Purity Determination in Research Settings

Chiral chromatography is indispensable for the separation and quantification of enantiomers, a critical aspect in the synthesis and application of chiral compounds like (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for determining enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the enantioselective analysis of chiral amines and their derivatives. nih.gov The technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Cellulose (B213188) and amylose-based CSPs are among the most versatile and widely used for this purpose. nih.govmdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has been successfully used under reversed-phase conditions for the enantioselective HPLC analysis of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, and the specific chiral column are crucial for achieving optimal separation. rsc.org The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. mdpi.comheraldopenaccess.us

Gas Chromatography (GC): Chiral GC is another effective method for separating enantiomers, particularly for volatile compounds. wiley.com Similar to HPLC, it employs capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin. wiley.comgcms.cz For the analysis of chiral amines, they are often converted into less polar derivatives, such as trifluoroacetyl derivatives, to improve their volatility and chromatographic behavior. wiley.com The separation conditions, including the type of chiral column and the temperature program, significantly influence the resolution of the enantiomers. wiley.com

The following table summarizes typical chiral HPLC conditions used for the analysis of related chiral pyridylethylamine derivatives, which can be adapted for this compound.

Interactive Data Table: Chiral HPLC Parameters for Pyridylethylamine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralpak OD-3 | rsc.org |

| Mobile Phase | Hexane/Isopropanol (95/5) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Temperature | 25 °C | rsc.org |

| Detection | UV at 254 nm | rsc.org |

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure and Interactions (e.g., 2D NMR, HRMS, FT-IR)

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are fundamental for determining the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR details the carbon framework. For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed connectivity between atoms. In the context of chiral amines, NMR can also be used to determine enantiomeric purity by using chiral derivatizing agents that create diastereomers with distinguishable NMR signals. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net It provides a highly accurate mass measurement, often to within a few parts per million, which allows for the confident determination of the molecular formula. researchgate.netchemrxiv.org This is crucial for confirming the identity of newly synthesized compounds and for identifying unknown impurities. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum shows characteristic absorption bands corresponding to specific bond vibrations. For instance, the N-H stretching vibrations in the amine group and the C-N and C=C vibrations of the pyridine (B92270) ring would produce distinct peaks in the FT-IR spectrum of this compound. researchgate.netresearchgate.net

Interactive Data Table: Key Spectroscopic Data for Related Pyridine Compounds

| Technique | Characteristic Signals/Data | Compound Type | Reference |

|---|---|---|---|

| ¹H NMR | Signals corresponding to pyridine and methyl protons. | 2-Amino-5-methylpyridine (B29535) | chemicalbook.com |

| HRMS | Provides exact mass for molecular formula confirmation. | General pharmaceuticals | nih.gov |

| FT-IR | N-H stretching bands around 3300-3500 cm⁻¹. | 2-amino-5-methylpyridine | researchgate.net |

Spectropolarimetric Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Analysis

Spectropolarimetric methods are vital for confirming the absolute configuration of chiral molecules.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. libretexts.org The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org A positive value indicates a dextrorotatory compound, while a negative value signifies a levorotatory compound. Measuring the optical rotation of a sample of this compound and comparing it to a known standard confirms its stereochemical identity. The magnitude of the rotation is also proportional to the enantiomeric excess of the sample. libretexts.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the stereochemistry and conformation of a molecule in solution. nih.gov The resulting CD spectrum is a unique fingerprint for a specific enantiomer and can be used to study chiral molecular self-assembly and interactions. nih.govresearchgate.net Two-dimensional circular dichroism (2DCD) is an advanced technique that can reveal transient chiral dynamics and energy transfer processes. nih.gov

Microscopic and Imaging Techniques for Investigating Solid-State Structures or Surface Interactions

Microscopic and imaging techniques provide insights into the three-dimensional structure of molecules in the solid state and their interactions at surfaces.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound. researchgate.net This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov For a chiral molecule like this compound, X-ray crystallography can unequivocally establish its (R)-configuration. The analysis of crystal structures of related chiral pyridine derivatives reveals details about their coordination geometry and intermolecular interactions. nih.gov

Interactive Data Table: Example Crystallographic Data for a Methylpyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1351(4) |

| b (Å) | 19.9377(14) |

| c (Å) | 12.3576(9) |

| β (°) | 95.951(7) |

| V (ų) | 1258.38(16) |

| Z | 4 |

Data for 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one. researchgate.net

These advanced analytical and spectroscopic methodologies are crucial for the rigorous scientific investigation of this compound and its derivatives, ensuring the accurate determination of their chemical and physical properties.

Future Research Directions and Emerging Applications of R 1 5 Methylpyridin 2 Yl Ethan 1 Amine

Integration of (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine in Flow Chemistry and Continuous Processes

The transition from traditional batch processing to continuous flow chemistry is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable manufacturing. researchgate.netnih.gov Integrating this compound, either as a catalyst or as a synthetic target, into continuous flow systems represents a significant area for future research.

Flow chemistry offers numerous advantages over batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. researchgate.net For catalytic applications, immobilizing this compound or its derivatives on a solid support would allow its use in packed-bed reactors. This setup facilitates catalyst recovery and reuse, a key principle of green chemistry, and simplifies product purification. nih.gov

Research in this area will likely focus on developing robust methods for immobilizing the amine without compromising its catalytic activity and stereoselectivity. Furthermore, the synthesis of this compound itself could be optimized using flow reactors, potentially telescoping multiple reaction steps into a single, continuous operation. mpg.de This approach could lead to higher yields, reduced waste, and shorter production times compared to conventional methods. researchgate.netscribd.com

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Often longer (hours to days) mpg.de | Significantly shorter (seconds to minutes) nih.gov |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials | Enhanced safety due to small reactor volumes and better heat dissipation researchgate.net |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running the system for longer or using parallel reactors researchgate.net |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry researchgate.net |

| Productivity | Lower space-time yield | Higher productivity and space-time yield researchgate.net |

| Catalyst Recovery | Often requires separation steps | Amenable to immobilized catalysts for easy separation and reuse nih.gov |

Development of Novel this compound Derivatives with Enhanced Catalytic Properties

The catalytic performance of this compound can be fine-tuned through structural modification. The development of novel derivatives is a key research direction aimed at enhancing catalytic activity, enantioselectivity, and substrate scope. Modifications can be targeted at several positions on the molecule.

Substitution on the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electronic properties of the nitrogen atom. This can influence its ability to coordinate with metal co-catalysts or its basicity in organocatalytic transformations.

Modification of the Amine Group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a more rigid cyclic structure, can modulate the steric environment around the chiral center. This is crucial for improving stereochemical control in asymmetric reactions.

Alterations to the Ethyl Linker: Changes to the backbone connecting the chiral center and the pyridine ring can affect the conformational flexibility of the molecule, potentially locking it into a more catalytically active conformation.

The goal of these synthetic efforts is to create a library of catalysts with tailored properties, suitable for a wider range of chemical reactions. Structure-activity relationship studies will be essential to systematically understand how molecular changes impact catalytic outcomes, guiding the rational design of next-generation catalysts. mdpi.com

| Modification Site | Type of Substituent/Modification | Potential Effect on Catalysis |

| Pyridine Ring (positions 3, 4, 6) | Electron-Withdrawing Groups (-NO₂, -CF₃) | Increases Lewis acidity of coordinated metals; may alter pKa. |

| Electron-Donating Groups (-OCH₃, -N(CH₃)₂) | Increases electron density on pyridine N; enhances coordination ability. | |

| Bulky Groups (-tBu, -Si(CH₃)₃) | Creates specific steric hindrance to control substrate approach. | |

| Amine Nitrogen | Alkylation (e.g., to -NHCH₃, -N(CH₃)₂) | Modifies steric bulk and nucleophilicity; useful in iminium/enamine catalysis. |

| Acylation/Sulfonylation | Creates chiral ligands for metal catalysis (e.g., amides, sulfonamides). | |

| Methyl Group on Chiral Center | Replacement with larger alkyl/aryl groups | Increases steric bulk directly at the stereocenter for enhanced enantioselectivity. |

Exploration of this compound in Materials Science (e.g., MOFs, Polymers)

The structural features of this compound make it an attractive building block for advanced materials. Its bifunctional nature, with a coordinating pyridine ring and a reactive amine group, allows it to be incorporated into porous crystalline materials like Metal-Organic Frameworks (MOFs) and functional polymers. rsc.org

MOFs are constructed from metal ions or clusters linked by organic ligands. encyclopedia.pub Using this compound or its derivatives as a chiral ligand could lead to the formation of homochiral MOFs. These materials possess a well-defined porous structure with chiral recognition sites, making them highly promising for applications such as:

Enantioselective Separations: Resolving racemic mixtures through chiral chromatography.

Asymmetric Catalysis: Acting as heterogeneous catalysts where the framework itself provides the chiral environment. researchgate.net

Chiral Sensing: Detecting the presence of specific enantiomers.

In polymer science, this chiral amine can be used as a monomer or a modifying agent to introduce chirality into polymer chains. This could yield materials with unique optical properties or polymers that can be used as chiral stationary phases in chromatography. The amine functionality provides a handle for grafting the molecule onto existing polymer backbones or for initiating polymerization reactions. mdpi.com

Computational Design and Optimization of this compound-Based Catalysts

Computational chemistry is a powerful tool for accelerating catalyst development. rsc.org The application of theoretical methods, such as Density Functional Theory (DFT), can provide deep insights into the behavior of catalysts based on this compound, guiding the design of improved versions. mdpi.com

Future research in this area will likely involve:

Mechanistic Studies: Elucidating the detailed reaction pathways of catalytic cycles involving this amine. Computational modeling can identify transition states and intermediates, revealing the origins of stereoselectivity. chemrxiv.org

In Silico Screening: Creating virtual libraries of derivatives and computationally screening them for promising catalytic properties. This can prioritize synthetic efforts towards the most promising candidates, saving significant time and resources. rsc.org

Optimization of Reaction Conditions: Modeling how solvents and additives interact with the catalyst and substrates to optimize experimental conditions for higher yield and enantioselectivity.

By combining computational predictions with experimental validation, a more efficient and rational approach to catalyst design can be achieved, moving beyond traditional trial-and-error methods. mdpi.com

| Computational Method | Application in Catalyst Design | Information Gained |

| Density Functional Theory (DFT) | Calculating reaction energy profiles and transition state structures. | Mechanistic pathways, activation barriers, origin of enantioselectivity. mdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalyst-substrate complex in solution. | Understanding conformational flexibility, role of solvent, and substrate binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their catalytic performance. | Predictive models for screening new catalyst designs. |

| Virtual Screening | High-throughput computational evaluation of a library of potential catalyst derivatives. | Identification of lead candidates for experimental synthesis and testing. rsc.org |

Synergistic Catalysis Involving this compound and Other Chiral Catalysts

Synergistic catalysis, where two distinct catalysts work in concert to promote a single transformation, has emerged as a powerful strategy for achieving novel reactivity and high levels of stereocontrol. princeton.edu This approach involves the simultaneous activation of both the nucleophile and the electrophile. nih.govnih.gov

This compound is an ideal candidate for synergistic catalytic systems. As a primary amine, it can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions (aminocatalysis). nih.gov This can be paired with a second catalyst, such as a Lewis acid or a transition metal complex, which activates the other reaction partner. The pyridine moiety of the compound could potentially coordinate to a metal center, creating a bifunctional catalyst where both the amine and the metal are part of the same molecular entity.

Future research could explore pairing this compound with other chiral catalysts. This "matched" dual-catalyst system could lead to exceptionally high levels of stereoselectivity, or alternatively, "mismatched" pairings could be used to access different product stereoisomers, offering a high degree of synthetic flexibility. nih.gov

Sustainable and Green Chemistry Approaches to the Synthesis and Application of this compound

Adherence to the principles of green chemistry is crucial for modern chemical synthesis and application. rsc.org Future research concerning this compound will increasingly focus on sustainability.

For its synthesis, biocatalysis presents a compelling green alternative to traditional chemical methods. researchgate.net The use of enzymes, such as transaminases, could enable the highly selective synthesis of the chiral amine from a prochiral ketone precursor under mild, aqueous conditions. nih.gov This approach avoids the use of heavy metals and harsh reagents often employed in asymmetric synthesis, significantly reducing the environmental impact. mdpi.comresearchgate.net

In terms of its application, research will focus on developing catalytic processes that are more atom-economical and generate less waste. This includes designing reactions that can be performed in greener solvents, such as water or bio-based solvents, or under solvent-free conditions. As mentioned previously, the use of this amine in continuous flow systems and its immobilization on recyclable supports are also key strategies for enhancing the sustainability of the processes in which it is used. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves halogenated pyridine intermediates. A standard approach includes:

Halogenation : Introduce a methyl group at the 5-position of pyridine via Friedel-Crafts alkylation or directed ortho-metallation .

Chiral resolution : Use enantioselective methods, such as chiral auxiliaries or enzymatic resolution, to isolate the (R)-enantiomer .

Amine coupling : React the pyridine derivative with ethylamine under palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) .

- Optimization : Key parameters include temperature (60–80°C), solvent (toluene or DMF), and catalyst loading (5–10 mol% Pd). Purity >95% is achievable via chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 1.2–1.4 ppm for methyl groups) and C NMR confirm structure .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

- LCMS : Monitors molecular ion peaks (e.g., m/z 136.19 [M+H]) and reaction intermediates .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Drug intermediates : Used in synthesizing kinase inhibitors and neurotransmitter analogs due to pyridine’s electron-deficient ring .

- Biological probes : Acts as a ligand for studying receptor binding (e.g., GABA or nicotinic acetylcholine receptors) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods validate it?

- Methodology :

- Chiral catalysts : Use (R)-BINAP or Josiphos ligands in asymmetric hydrogenation .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances ee .

- Validation : X-ray crystallography or vibrational circular dichroism (VCD) provides definitive stereochemical assignment .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Mechanism :

- Pyridine activation : The electron-withdrawing methyl group at C5 increases electrophilicity at C2, facilitating nucleophilic attack by amines .

- Kinetics : Second-order rate constants (k) for SNAr reactions correlate with solvent polarity (e.g., DMSO > MeCN) .

- Table : Reaction Conditions and Outcomes

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethylamine | Toluene | 80 | 78 |

| Methylamine | DMF | 100 | 65 |

| Benzylamine | THF | 60 | 82 |

Q. How do structural modifications (e.g., halogen substitution) impact biological activity compared to the parent compound?

- Comparative Analysis :

- Bromine at C5 : Increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in CNS-targeted drugs .

- Chlorine at C2 : Improves metabolic stability but reduces solubility .

- Methyl group : Balances steric bulk and electron effects, optimizing receptor binding .

- Data Contradiction Resolution : Discrepancies in reported IC values (e.g., 5 nM vs. 20 nM) may arise from assay conditions (e.g., pH, co-solvents). Validate via orthogonal assays (SPR vs. fluorescence polarization) .

Q. What strategies mitigate batch-to-batch variability in chiral synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.